molecular formula C13H7F5O B6374993 3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261894-33-0

3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6374993
CAS RN: 1261894-33-0
M. Wt: 274.19 g/mol
InChI Key: TZDXOLLIPCOTHI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% (hereafter referred to as 3-F4-4-F3-TFPP) is a phenolic compound that has recently gained attention in the scientific research field due to its unique properties. It is a colorless solid that is soluble in organic solvents such as ethanol and chloroform. It has a melting point of 92-94°C and a boiling point of 265-267°C. 3-F4-4-F3-TFPP is a highly fluorinated aromatic compound that has been found to have various applications in scientific research, including as a model compound for drug design, as an intermediate in the synthesis of other fluorinated compounds, and as a model compound for the study of the effects of fluorine substitution on the properties of aromatic compounds.

Scientific Research Applications

3-F4-4-F3-TFPP has been found to have numerous applications in scientific research. It has been used as a model compound for drug design, as an intermediate in the synthesis of other fluorinated compounds, and as a model compound for the study of the effects of fluorine substitution on the properties of aromatic compounds. It has also been used as a starting material in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. Additionally, it has been used as a reagent in the synthesis of various other fluorinated compounds, such as 3-fluoro-4-chlorophenol and 3-fluoro-4-hydroxybenzoic acid.

Mechanism of Action

The mechanism of action of 3-F4-4-F3-TFPP is not well understood. However, it is believed that the presence of the fluorine atoms on the aromatic ring of the molecule increases its lipophilicity, which may allow it to interact with cell membranes and other cellular components. Additionally, the presence of the fluorine atoms may also increase the molecule’s ability to interact with specific proteins, which could lead to the activation of certain cellular pathways.
Biochemical and Physiological Effects
Due to its unique properties, 3-F4-4-F3-TFPP has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it has been found to have a protective effect against oxidative stress and to have the ability to modulate the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The use of 3-F4-4-F3-TFPP in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a high purity level (95%). Additionally, it is a highly fluorinated aromatic compound, which makes it an ideal model compound for the study of the effects of fluorine substitution on the properties of aromatic compounds. One limitation of using 3-F4-4-F3-TFPP in laboratory experiments is that its mechanism of action is not well understood, which could lead to unpredictable results.

Future Directions

The potential applications of 3-F4-4-F3-TFPP in scientific research are numerous. Future research could focus on better understanding the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could focus on the use of 3-F4-4-F3-TFPP as a starting material in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. Finally, further research could focus on the use of 3-F4-4-F3-TFPP as a model compound for the study of the effects of fluorine substitution on the properties of aromatic compounds.

Synthesis Methods

3-F4-4-F3-TFPP can be synthesized from 4-fluoro-3-trifluoromethylphenol (4-F3-TFP) and 3-chloro-4-fluorophenol (3-ClF-P) via a two-step synthesis process. In the first step, 4-F3-TFP is reacted with 3-ClF-P in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base, such as potassium carbonate (K2CO3). This reaction results in the formation of a 3-chloro-4-fluoro-3-trifluoromethylphenyl ether (3-ClF-3-F3-TFPE). In the second step, the 3-ClF-3-F3-TFPE is then reacted with sodium fluoride (NaF) in an aqueous solution of hydrochloric acid (HCl). This reaction results in the formation of 3-F4-4-F3-TFPP.

properties

IUPAC Name

3-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-11-4-1-7(5-10(11)13(16,17)18)9-3-2-8(19)6-12(9)15/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXOLLIPCOTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684528
Record name 2,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-33-0
Record name 2,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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